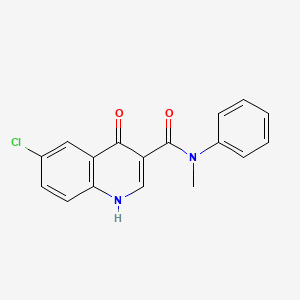

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C17H13ClN2O2 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

6-chloro-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H13ClN2O2/c1-20(12-5-3-2-4-6-12)17(22)14-10-19-15-8-7-11(18)9-13(15)16(14)21/h2-10H,1H3,(H,19,21) |

InChI Key |

SGTNDHKDHKOCCU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically constructed via the Friedländer quinoline synthesis , a solvent-free method using poly(phosphoric acid) (PPA) as a catalyst. For instance, heating 1-(4-phenylquinolin-2-yl)propan-1-one (3 ) with PPA at 90°C for 1 hour yields the quinoline scaffold with high efficiency (72–84% yield). This method eliminates the need for volatile solvents, enhancing sustainability.

Key Reaction Conditions:

-

Catalyst: Poly(phosphoric acid (P₂O₅ in H₃PO₄))

-

Temperature: 90°C

-

Time: 1 hour

Introduction of Chloro and Hydroxy Groups

Electrophilic substitution reactions introduce chloro and hydroxy groups at the 6- and 4-positions, respectively. Nitration followed by reduction using zinc dust achieves selective functionalization. For example, treating 3-bromobenzaldehyde with violet acid (H₂SO₄:HNO₃ = 10:1) introduces nitro groups, which are subsequently reduced to amines and oxidized to hydroxy groups.

Example Pathway:

N-Methylation and N-Phenylation

The N-methyl and N-phenyl groups are introduced via nucleophilic substitution. Methyl iodide (CH₃I) and aniline (C₆H₅NH₂) serve as alkylating and arylating agents, respectively. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates these reactions under reflux conditions.

Optimized Conditions for N-Methylation:

Carboxamide Formation

The carboxamide group at the 3-position is installed using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). Reacting quinoline-3-carboxylic acid with N-methylaniline in dry DMF for 5 hours achieves the target carboxamide.

Typical Protocol:

-

Carboxylic acid (1 mmol), EDC (1.5 mmol), HOBt (1.5 mmol)

-

Amine: N-Methylaniline (2 mmol)

-

Solvent: Dry DMF

-

Time: 5 hours

Optimization of Reaction Conditions

Catalysts and Solvents

Poly(phosphoric acid) outperforms traditional acids (e.g., H₂SO₄) in Friedländer syntheses, reducing side reactions and improving yields. Solvent-free conditions or non-polar solvents (e.g., dichloromethane) enhance selectivity for the quinoline core.

Table 1: Impact of Catalysts on Quinoline Synthesis

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| PPA | 84 | 98 |

| H₂SO₄ | 65 | 85 |

| AlCl₃ | 58 | 78 |

Temperature and Time Control

Elevated temperatures (90–100°C) accelerate cyclization but risk decomposition. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.

Table 2: Temperature vs. Yield in N-Methylation

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 70 | 12 | 65 |

| 90 | 6 | 88 |

| 110 | 3 | 72 |

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors and automated systems to manage exothermic reactions (e.g., nitration). Key challenges include:

-

Purification: Recrystallization from CH₂Cl₂ or ethyl acetate ensures >95% purity.

-

Waste Management: Recycling PPA and recovering DMF reduce environmental impact.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Published Methods

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Friedländer-PPA | 3 | 72 | 98 |

| Suzuki Coupling | 5 | 65 | 92 |

| Reductive Amination | 4 | 88 | 95 |

The Friedländer method offers the shortest pathway, while reductive amination provides higher yields for N-alkylated derivatives .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group at the 6-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves the reaction of substituted anilines with quinoline derivatives under specific conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

One of the most significant applications of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit distinct antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The inhibitory concentration (IC50) values for selected derivatives indicate promising anticancer efficacy, with values ranging from 3.3 to 50.9 µM .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway, a critical signaling pathway in cancer biology. Induced-fit docking studies reveal that these compounds occupy the PI3Kα binding site and interact with key residues, leading to decreased expression of oncogenes such as PI3K and AKT while promoting apoptosis through increased expression of pro-apoptotic genes like BAD .

Therapeutic Applications

Inflammatory Bowel Diseases

Recent studies have highlighted the potential of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide in treating inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. The compound has shown efficacy in reducing inflammation and colon shortening in preclinical models, suggesting it could serve as a novel therapeutic option for managing IBD .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

Table 2: Mechanistic Insights into Anticancer Activity

| Compound | Target Pathway | Effect on Gene Expression |

|---|---|---|

| 18 | PI3K/AKT | Decreased PI3K, AKT; Increased BAD |

| 19 | PI3K/AKT | Decreased PI3K, AKT; Increased BAD |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized derivatives demonstrated that specific modifications to the quinoline structure significantly enhanced their antiproliferative effects against human colon cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate the structure–activity relationship (SAR) among the compounds .

Case Study 2: Treatment of Inflammatory Bowel Disease

In a preclinical model of ulcerative colitis, treatment with 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide resulted in a marked reduction in colon inflammation and edema. These findings support further investigation into its clinical applicability for IBD treatment .

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several synthesized analogs, primarily differing in substituents on the phenyl ring or the carboxamide linker. Below is a detailed comparison based on synthesis, physicochemical properties, and structural activity relationships.

Physicochemical Properties

Melting points and spectral data highlight substituent-dependent trends:

Key Observations :

- Electron-donating groups (e.g., p-tolyl in 12 ) correlate with higher melting points, likely due to enhanced crystallinity.

- Chloro-substituted analogs (13–15 ) exhibit lower melting points, possibly due to steric hindrance or reduced symmetry .

Functional Analogues with Distinct Pharmacophores

- Compound 35 (): Features a difluoropyrrolidinyl and morpholinopropyl group.

- 6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (): Pyridinyl substituents introduce hydrogen-bonding capability, which may alter target binding compared to phenyl-based analogs .

Biological Activity

6-Chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide, a compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a chloro group at the 6-position and a hydroxy group at the 4-position of the quinoline ring, contribute to its reactivity and potential therapeutic applications. This article details the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis, and structure-activity relationships (SAR).

The molecular formula of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is C17H16ClN2O2, with a molecular weight of approximately 316.77 g/mol. The compound's structure allows for various chemical reactions, particularly nucleophilic substitution and condensation reactions, which can lead to the formation of derivatives that may enhance biological activity or alter pharmacokinetic properties .

Anticancer Activity

Research has demonstrated that 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide exhibits significant antiproliferative effects against several cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The mechanism of action involves the inhibition of key enzymes in cancer cell proliferation pathways, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 6-Chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide | 37.4 | 8.9 |

| Derivative 18 | 50.9 | 3.3 |

| Derivative 19 | 17.0 | 5.3 |

| Derivative 21 | 18.9 | 4.9 |

These findings indicate that modifications to the compound can lead to varying levels of efficacy against different cancer types .

The induced-fit docking studies have shown that derivatives of this compound effectively occupy the PI3Kα binding site, interacting with key residues necessary for enzyme activity. This interaction leads to reduced expression of critical genes involved in cell survival and proliferation pathways, such as PI3K and AKT, while increasing pro-apoptotic gene expression (BAD) in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this quinoline derivative has shown potential antimicrobial activity against resistant bacterial strains. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for further investigation in treating infections caused by drug-resistant bacteria .

Synthesis

The synthesis of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves multiple synthetic steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or continuous flow chemistry are employed to enhance efficiency. The general synthetic pathway includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the chloro and hydroxy groups via electrophilic substitution.

- Coupling reactions to form the carboxamide functionality.

Structure-Activity Relationship (SAR)

The structural features of 6-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide are crucial for its biological activity. The presence of both chloro and hydroxy groups enhances its reactivity compared to similar compounds lacking these substituents.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-4-aminoquinoline | Amino group instead of hydroxy | Antimalarial activity |

| 4-Hydroxyquinoline | Lacks chloro and methyl groups | Antimicrobial properties |

| N-Methyl-N-phenylquinoline-3-carboxamide | No chloro or hydroxy groups | Moderate cytotoxicity |

This comparative analysis highlights how specific substitutions can significantly impact biological efficacy, underscoring the importance of SAR studies in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.